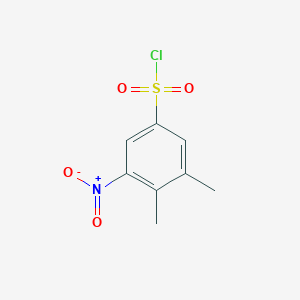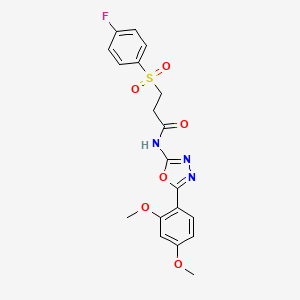![molecular formula C16H13ClN2O2 B2504095 (2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide CAS No. 1572040-08-4](/img/structure/B2504095.png)
(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N’-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide is an organic compound characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a prop-2-enehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide typically involves the condensation of benzoyl chloride with 4-chlorobenzaldehyde in the presence of a base, followed by the addition of hydrazine hydrate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(2E)-N’-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N’-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N’-[(E)-benzoyl]-3-(4-bromophenyl)prop-2-enehydrazide
- (2E)-N’-[(E)-benzoyl]-3-(4-fluorophenyl)prop-2-enehydrazide
Uniqueness
(2E)-N’-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-9-6-12(7-10-14)8-11-15(20)18-19-16(21)13-4-2-1-3-5-13/h1-11H,(H,18,20)(H,19,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGPOCBJFZZTMM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2504012.png)

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)
![1-(2,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2504016.png)

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)
![1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2504024.png)
![2-Chloro-1-[4-(7-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2504026.png)


![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)
![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)


